2-(1,3-Thiazol-5-ylmethyl)thiolane-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1,3-Thiazol-5-ylmethyl)thiolane-2-carbaldehyde is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is part of the thiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-Thiazol-5-ylmethyl)thiolane-2-carbaldehyde typically involves the formation of the thiazole ring followed by the introduction of the thiolane and carbaldehyde groups. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of a thioamide with α-haloketones can yield the thiazole ring, which can then be further functionalized .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(1,3-Thiazol-5-ylmethyl)thiolane-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols .
Scientific Research Applications
2-(1,3-Thiazol-5-ylmethyl)thiolane-2-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of 2-(1,3-Thiazol-5-ylmethyl)thiolane-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The thiazole ring can participate in various biochemical reactions, including enzyme inhibition and receptor binding. The compound’s effects are mediated through its ability to modulate these targets, leading to changes in cellular processes .
Comparison with Similar Compounds
Similar Compounds
Thiazole: A simpler compound with a similar ring structure but without the thiolane and carbaldehyde groups.
Thiazolidine: Contains a similar sulfur and nitrogen ring but differs in its chemical properties and applications.
Thiazoline: Another related compound with a different degree of saturation in the ring structure.
Uniqueness
2-(1,3-Thiazol-5-ylmethyl)thiolane-2-carbaldehyde is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
Molecular Formula |
C9H11NOS2 |
---|---|
Molecular Weight |
213.3 g/mol |
IUPAC Name |
2-(1,3-thiazol-5-ylmethyl)thiolane-2-carbaldehyde |
InChI |
InChI=1S/C9H11NOS2/c11-6-9(2-1-3-13-9)4-8-5-10-7-12-8/h5-7H,1-4H2 |
InChI Key |
NYUUZJPSDORHGS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(SC1)(CC2=CN=CS2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.